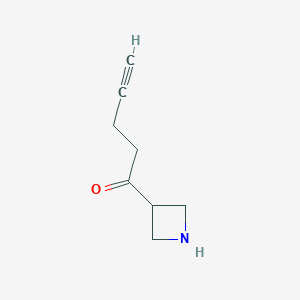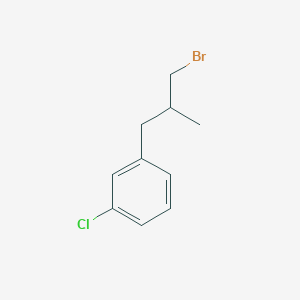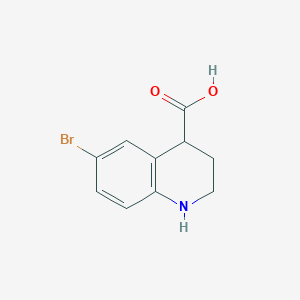
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, an ethyl group, and an acetamide group. This compound is structurally related to dopamine, a well-known neurotransmitter, and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to an amine group through reductive amination using an appropriate amine source and reducing agent.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the acetamide group, yielding simpler phenethylamine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Quinones.
Reduction: Phenethylamine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound may influence the activity of neurotransmitters such as dopamine by acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It may inhibit enzymes involved in the metabolism of neurotransmitters, thereby altering their levels and activity in the brain.
Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide can be compared with other similar compounds, such as:
Dopamine: Shares structural similarities but differs in the presence of the acetamide group.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Catecholamines: Includes compounds like epinephrine and norepinephrine, which have similar hydroxyl groups on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a compound of interest in both research and therapeutic contexts.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-11-10(14)6-7-3-4-8(12)9(13)5-7/h3-5,12-13H,2,6H2,1H3,(H,11,14) |
InChI Key |
PZHRPPFOGJNSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


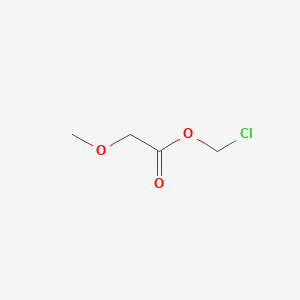
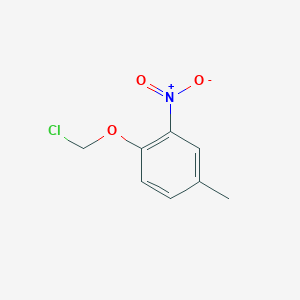

![8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
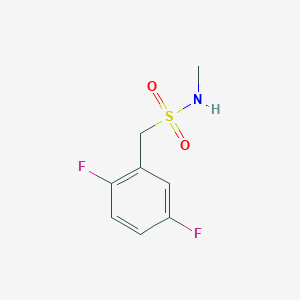
![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
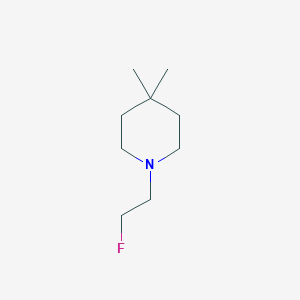
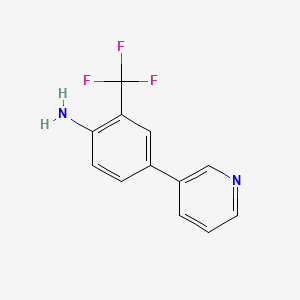
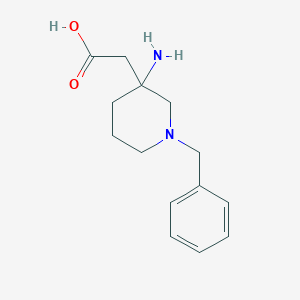
![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
